CH1055

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

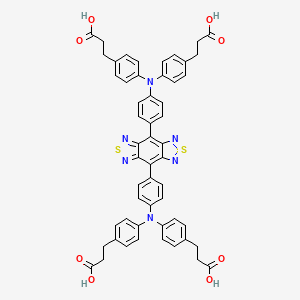

C54H44N6O8S2 |

|---|---|

Molecular Weight |

969.1 g/mol |

IUPAC Name |

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid |

InChI |

InChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68) |

InChI Key |

LTJDYGCWCCRPBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CH1055 NIR-II Fluorescent Dye

Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) represents a significant advancement in biomedical imaging, offering deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3][4] A key challenge in this field has been the development of biocompatible, excretable contrast agents. This compound is a small-molecule organic dye that has emerged as a highly promising NIR-II fluorophore for in vivo applications.[5][6] Developed by Professor Hong Xuechuan's group at Wuhan University, this compound was the first synthetic small-molecule dye designed for NIR-II imaging that combines bright fluorescence with rapid renal clearance, addressing a critical barrier to the clinical translation of NIR-II technology.[1][5][6]

This guide provides a comprehensive technical overview of this compound, summarizing its core properties, synthesis and conjugation methodologies, and key applications, with a focus on the experimental data and protocols relevant to research and drug development.

Core Properties of this compound

This compound is a 970-Da organic molecule with a donor-acceptor-donor (D-A-D) structure, which is fundamental to achieving its NIR-II fluorescence properties.[1][7][8][9] Its small size is significantly below the renal excretion threshold (~40 kDa), facilitating its rapid removal from the body, which minimizes long-term toxicity risks.[1][10]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 969.09 g/mol (~970 Da) | [10][11] |

| Chemical Formula | C54H44N6O8S2 | [11] |

| CAS Number | 1622250-38-7 | [10][11] |

| Appearance | Solid | [10][11] |

| Storage Conditions | -20°C | [11] |

Optical Properties

This compound's photophysical characteristics are central to its function as a NIR-II probe. It is typically excited using an 808 nm laser.[7][10]

| Property | Value | Reference(s) |

| Excitation Wavelength | 808 nm | [10] |

| Absorbance Peak | ~750 nm | [7][12] |

| Emission Peak | 1055 nm | [7][8][10] |

| Imaging Window | NIR-II (1000-1700 nm) | [5] |

Synthesis and Bioconjugation

The synthesis of this compound is achieved with high yield from 4,4'-(phenylazanediyl)dibenzaldehyde.[7] Its structure incorporates modifiable sites that allow for the attachment of other molecules, such as polyethylene glycol (PEG) or targeting ligands, to enhance its functionality.[6]

PEGylation

To improve water solubility and biocompatibility for in vivo use, this compound is often conjugated with polyethylene glycol (PEG).[2] This modification also enables passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Bioconjugation for Targeted Imaging

A significant advantage of this compound is its ability to be conjugated to targeting moieties like antibodies or small proteins (e.g., Affibodies) for molecular imaging.[5][10] This allows for the specific visualization of cells or tissues that overexpress a particular biomarker, such as the epidermal growth factor receptor (EGFR) in certain cancers.[1][5][7]

Key Applications and Experimental Methodologies

This compound has demonstrated superior performance compared to the clinically approved NIR-I dye indocyanine green (ICG), particularly in resolving fine structures and achieving high target-to-background ratios.[1][7]

High-Resolution Vasculature Imaging

This compound-PEG allows for exceptionally clear imaging of blood and lymphatic vessels.[1][7]

Experimental Protocol Summary:

-

Subject: Immunodeficient mice (e.g., BALB/c nude).

-

Probe: this compound-PEG dissolved in a biocompatible solvent (e.g., PBS).

-

Administration: Intravenous or intradermal injection.

-

Imaging System: An in vivo imaging system equipped with an 808 nm excitation laser and an InGaAs camera sensitive to the 1000-1700 nm range. A long-pass filter (e.g., 1000 nm LP) is used to collect only the NIR-II emission signal.

-

Procedure: Following injection, images are acquired at various time points to visualize vasculature dynamics. For lymphatic imaging, an intradermal injection is administered, and the draining lymphatic vessels and sentinel lymph nodes are monitored.[7]

Non-invasive Tumor Imaging

PEGylated this compound accumulates in tumors via the EPR effect, enabling non-invasive detection. It has successfully imaged brain tumors through the intact scalp and skull of mice at a depth of approximately 4 mm.[1][7][8]

Experimental Protocol Summary:

-

Subject: Nude mice bearing xenograft tumors (e.g., U87MG glioblastoma).

-

Probe: this compound-PEG.

-

Administration: Intravenous (tail vein) injection.

-

Imaging: The tumor region is imaged at set time points (e.g., 1, 6, 24 hours) post-injection to track probe accumulation and determine the optimal imaging window.[7]

Targeted Molecular Imaging and Image-Guided Surgery

When conjugated to a targeting ligand, this compound provides highly specific tumor imaging. For instance, this compound-Affibody has been used to target EGFR-positive squamous cell carcinoma.[13] The resulting high tumor-to-normal tissue (T/NT) ratio allows for precise, real-time surgical guidance to remove malignant tissue.[1][7][8][13]

Experimental Protocol Summary:

-

Cell Staining (in vitro): Before in vivo studies, target cell lines (e.g., EGFR-positive SAS) and control lines (e.g., low-EGFR U87MG) are incubated with the this compound-conjugate to confirm specific binding via fluorescence microscopy.[13]

-

Subject: Mice with xenograft tumors expressing the target receptor.

-

Probe: this compound-Affibody conjugate (e.g., 60 µg dose).[13] A blocking dose, consisting of the conjugate plus an excess of free ligand, is used in a control group to confirm targeting specificity.[13]

-

Administration: Intravenous injection.

-

Imaging: Mice are imaged at multiple time points (e.g., 1h, 6h, 24h) to monitor tumor uptake and clearance from non-target tissues. The T/NT ratio is calculated by measuring fluorescence intensity in the tumor versus adjacent normal tissue.[13]

-

Image-Guided Surgery: At the optimal imaging time point (when T/NT ratio is maximal), the animal is anesthetized, and the NIR-II imaging system is used to provide a real-time fluorescent map of the tumor for precise surgical excision.[13]

Advantages and Clinical Potential

The unique combination of properties makes this compound a powerful tool for preclinical research and a candidate for clinical translation.

-

High Biocompatibility: As a small organic molecule, this compound avoids the potential long-term retention and toxicity issues associated with inorganic NIR-II agents like quantum dots and carbon nanotubes.[6]

-

Rapid Excretion: The fast renal clearance is a major safety advantage, making it more suitable for potential clinical use.[1][5][8]

-

Versatility: The dye's modifiable structure allows it to be adapted for various applications, from general vasculature imaging to highly specific molecular targeting of diseases like cancer and osteosarcoma.[6][14][15]

-

Superior Imaging Quality: It provides a significantly better T/NT ratio than NIR-I probes, which is critical for accurate diagnosis and complete surgical resection of tumors.[7][14]

This compound is a landmark NIR-II fluorescent dye that effectively bridges the gap between high-performance imaging and biological safety. Its combination of small molecular size, bright NIR-II emission, rapid renal clearance, and chemical versatility makes it an invaluable tool for preclinical research in cancer biology, neuroscience, and vascular imaging. The successes achieved with this compound and its derivatives pave the way for the development of a new generation of clinically translatable optical contrast agents that could revolutionize disease diagnosis and surgical guidance.

References

- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 5. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in near-infrared II fluorophores for multifunctional biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Deep Tissue Insights: The In Vivo Mechanism of Action of CH1055

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CH1055 is a synthetic, small-molecule organic dye that has emerged as a significant tool in the field of in vivo imaging.[1][2][3] Classified as a near-infrared II (NIR-II) fluorophore, this compound operates within the 1000-1700 nm spectral window, a range that offers distinct advantages for deep-tissue imaging.[4][5] This technical guide will delve into the in vivo mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational principles. The primary application of this compound lies not in therapeutic intervention but in its capacity as a high-contrast imaging agent for preclinical research, with potential for clinical translation.[1][2]

Core Mechanism of Action: A NIR-II Imaging Probe

The "mechanism of action" of this compound is centered on its photophysical properties as a fluorescent dye. Unlike traditional therapeutic molecules that interact with specific biological pathways to elicit a pharmacological response, this compound's function is to absorb and emit light in the NIR-II spectrum, enabling visualization of biological structures and processes in vivo.[6]

This compound possesses a donor-acceptor-donor (D-A-D) structure, which is key to its NIR-II fluorescence.[4][5] When excited by an external light source, typically a laser with a wavelength around 808 nm, the this compound molecule absorbs photons and transitions to an excited electronic state.[6] It then rapidly returns to its ground state by emitting photons at a longer wavelength, around 1055 nm.[6] This emission in the NIR-II window is advantageous for in vivo imaging due to reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to visible and NIR-I imaging.[1][5]

A significant aspect of this compound's in vivo performance is its rapid renal clearance.[1][7] With a molecular weight of approximately 970 Da, it is well below the renal excretion threshold, allowing for about 90% of the dye to be excreted through the kidneys within 24 hours.[1][3] This rapid clearance minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its performance in various in vivo imaging applications.

| Property | Value | Reference |

| Molecular Weight | ~970 Da | [1][3] |

| Excitation Wavelength | ~808 nm | [6] |

| Emission Wavelength | ~1055 nm | [6] |

| Clearance Route | Renal | [1][7] |

| Excretion Rate | ~90% within 24 hours | [1] |

| Application | Animal Model | Tumor-to-Normal Tissue (T/NT) Ratio | Time Post-Injection | Reference |

| EGFR-Targeted Tumor Imaging | Mouse (Squamous Cell Carcinoma) | ~5 | 6 hours | [8] |

| Brain Tumor Imaging (PEGylated this compound) | Mouse (Glioblastoma) | 4.25 ± 0.35 | 24 hours | [9] |

Key Experimental Methodologies

This section outlines the typical protocols for utilizing this compound in preclinical in vivo imaging studies.

In Vivo Tumor Imaging with this compound-Affibody Conjugate

-

Animal Model: Nude mice bearing subcutaneous squamous cell carcinoma (SAS) xenografts.

-

Imaging Agent Preparation: this compound is conjugated to an anti-EGFR Affibody. The final product, this compound-affibody, is purified and suspended in a biocompatible buffer such as PBS.

-

Administration: A solution of this compound-affibody (e.g., 60 μg in 200 μL of PBS) is administered intravenously via the tail vein.[8] For blocking experiments, a co-injection of excess unconjugated Affibody is performed.[8]

-

Imaging System: A custom-built or commercial NIR-II imaging system equipped with an 808 nm laser for excitation and an InGaAs camera for detection is used. A long-pass filter (e.g., 1000 nm or 1100 nm) is placed before the camera to block the excitation light.

-

Imaging Procedure: Mice are anesthetized and placed on the imaging stage. NIR-II fluorescence images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).[8]

-

Data Analysis: The fluorescence intensity of the tumor and adjacent normal tissue is quantified using image analysis software. The tumor-to-normal tissue (T/NT) ratio is calculated to assess targeting efficacy.[8]

Image-Guided Tumor Resection

-

Procedure: Following the final imaging time point in a tumor imaging study (e.g., 24 hours post-injection), the mouse is kept under anesthesia.[8]

-

Surgical Guidance: The real-time NIR-II fluorescence signal from the this compound-affibody conjugate accumulated in the tumor is used to guide the surgical resection of the tumor.[8] The high T/NT ratio allows for clear demarcation of the tumor margins.

-

Post-Resection Imaging: After the tumor is excised, the surgical bed and the resected tumor are imaged to confirm complete removal and to visualize the fluorescence distribution within the tumor.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vivo application of this compound.

Conclusion

This compound represents a significant advancement in the field of in vivo optical imaging. Its mechanism of action, rooted in its favorable photophysical properties and rapid pharmacokinetics, enables high-resolution, deep-tissue visualization with a high signal-to-background ratio. The ability to conjugate this compound to targeting moieties further enhances its utility for specific molecular imaging applications, including image-guided surgery. This technical guide provides a foundational understanding of this compound's in vivo behavior, offering valuable insights for researchers and drug development professionals seeking to leverage the power of NIR-II fluorescence imaging in their preclinical studies.

References

- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule dye for NIR-II imaging. | Semantic Scholar [semanticscholar.org]

- 3. apexbt.com [apexbt.com]

- 4. Tumor-Associated Immune Cell Mediated Tumor Targeting Mechanism with NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel bright-emission small-molecule NIR-II fluorophores for in vivo tumor imaging and image-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

CH1055 Fluorophore: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorophore that has garnered significant attention in the field of in vivo imaging.[1][2][3] Its emission in the NIR-II window (1000-1700 nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue autofluorescence. This technical guide provides a comprehensive overview of the core spectral properties of the this compound fluorophore, details the experimental protocols for their determination, and offers visualizations of key experimental workflows.

Core Spectral Properties

The utility of a fluorophore is defined by its unique spectral characteristics. For this compound, these properties enable its application in high-contrast, deep-tissue imaging.

Quantitative Spectral Data

| Property | Value | Notes |

| Absorption Maximum (λ_abs_) | ~750 nm | In solution.[4] |

| Excitation Maximum (λ_ex_) | ~808 nm | Commonly used excitation wavelength for in vivo imaging.[1] |

| Emission Maximum (λ_em_) | ~1055 nm | Falls within the NIR-II window, enabling deep-tissue imaging.[1][4] |

| Quantum Yield (Φ) | Low in aqueous solution. For this compound-PEG, Φ is ~0.3%. The quantum yield of a sulfonated derivative, CH-4T, is significantly enhanced upon binding to proteins (e.g., in Fetal Bovine Serum). | The low quantum yield is a common characteristic of many NIR-II organic dyes. |

| Molar Extinction Coefficient (ε) | Not explicitly reported in the literature. | A generalized protocol for its determination is provided below. |

| Fluorescence Lifetime (τ) | Not explicitly reported in the literature. | A generalized protocol for its determination is provided below. |

Experimental Protocols

Accurate characterization of a fluorophore's spectral properties is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance from its absorbance.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ ≈ 750 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Beer-Lambert Law: Plot the absorbance at λ_abs_ versus the concentration of this compound.

-

Calculation: The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit, according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

-

Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to this compound (e.g., IR-26 in a suitable solvent).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 808 nm).

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

-

The quantum yield of this compound (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_^2 / η_std_^2) where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's environment.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The fluorescence lifetime (τ) is the time constant of the exponential decay.

Signaling Pathways and Logical Relationships

This compound is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not known to be directly involved in endogenous signaling pathways. Its application in drug development and research is centered on its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize specific biological targets or processes. The logical relationship in its application is therefore a workflow for targeted imaging.

Conclusion

The this compound fluorophore represents a significant tool for advancing preclinical and potentially clinical imaging due to its favorable spectral properties in the NIR-II window. While key parameters such as its excitation and emission maxima are well-documented, a full characterization of its molar extinction coefficient and fluorescence lifetime in various solvent environments would further enhance its applicability and allow for more quantitative imaging studies. The experimental protocols provided in this guide offer a roadmap for researchers to obtain these critical data points and to fully harness the potential of this promising NIR-II fluorophore.

References

CH1055: A Technical Guide to a Near-Infrared II Emitter for Advanced In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye that has garnered significant attention within the scientific community for its exceptional properties conducive to deep-tissue in vivo imaging.[1][2] Operating within the NIR-II window (1000-1700 nm), this compound circumvents the limitations of traditional visible and NIR-I fluorophores, offering enhanced tissue penetration, reduced autofluorescence, and improved spatial resolution.[3] A key characteristic that distinguishes this compound is its rapid renal excretion, a critical feature for potential clinical translation as it minimizes long-term toxicity concerns associated with the accumulation of contrast agents in the body.[1][2] This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, its photophysical properties, and detailed methodologies for its application in pre-clinical research and drug development.

Photophysical Properties

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~808 nm | [1] |

| Emission Maximum (λem) | ~1055 nm | [1] |

Table 2: Photophysical Data of this compound and Related NIR-II Dyes

| Compound | Quantum Yield (QY) | Molar Extinction Coefficient (ε) | Fluorescence Lifetime (τ) | Solvent/Conditions | Reference |

| This compound | Not specified | Not specified | Not specified | ||

| CH-4T (a this compound derivative) | 0.11% | Not specified | Not specified | Methanol | [4] |

| FT-TQT (a related NIR-II dye) | 0.49% | Not specified | Not specified | Methanol | [4] |

| FT-BBT (a related NIR-II dye) | 0.23% | Not specified | Not specified | Methanol | [4] |

Experimental Protocols

The utility of this compound in biomedical research is primarily demonstrated through its application in in vivo imaging. Its modifiable structure allows for conjugation with various biomolecules, such as peptides and antibodies, enabling targeted imaging of specific biological processes and disease states.[3][5]

General Protocol for In Vivo Imaging with this compound Conjugates

This protocol provides a general framework for NIR-II fluorescence imaging in a mouse tumor model using a this compound conjugate. Optimization of specific parameters such as dosage, imaging time points, and instrument settings is crucial for each experimental setup.

Materials:

-

This compound conjugate (e.g., this compound-peptide or this compound-antibody)

-

Tumor-bearing mouse model

-

Sterile phosphate-buffered saline (PBS)

-

In vivo fluorescence imaging system equipped for NIR-II detection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Probe Preparation: Reconstitute the lyophilized this compound conjugate in sterile PBS to the desired concentration. The optimal concentration should be determined empirically but is typically in the range of 1-10 mg/mL.

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Monitor the animal's vital signs throughout the procedure.

-

Probe Administration: Administer the this compound conjugate solution via intravenous (tail vein) injection. The volume and concentration will depend on the specific conjugate and animal model. A typical starting dose is 100-200 µL of a 1 mg/mL solution.

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Set the imaging system parameters for NIR-II fluorescence detection. This will typically involve an excitation wavelength around 808 nm and a long-pass emission filter to collect light above 1000 nm.

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue area (e.g., muscle).

-

Quantify the fluorescence intensity in each ROI to determine the tumor-to-background ratio.

-

General Protocol for Peptide Conjugation to this compound

This compound can be functionalized with reactive groups to enable covalent linkage to biomolecules. The following is a general protocol for conjugating a peptide containing a free cysteine residue to a maleimide-activated this compound.

Materials:

-

Maleimide-activated this compound

-

Cysteine-containing peptide

-

Conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Size-exclusion chromatography column (e.g., PD-10)

-

DMF or DMSO (if needed to dissolve the peptide)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then added to the buffer.

-

Dye Preparation: Dissolve the maleimide-activated this compound in the conjugation buffer.

-

Conjugation Reaction: Mix the peptide and activated this compound solutions. The molar ratio of peptide to dye should be optimized, but a starting point of 1:5 to 1:10 is common. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted dye and peptide by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Confirm the successful conjugation and determine the dye-to-peptide ratio using UV-Vis spectroscopy and mass spectrometry.

Signaling Pathway Visualization: EGFR-Targeted Imaging

A significant application of this compound is in targeted molecular imaging, where the dye is conjugated to a ligand that binds to a specific cellular receptor.[2] A prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[6] The following diagram illustrates the EGFR signaling pathway, which is activated upon ligand binding and leads to downstream cellular responses such as proliferation, survival, and migration.[7][8]

Caption: EGFR Signaling Pathway Activation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for targeted in vivo imaging using a this compound-peptide conjugate.

Caption: Workflow for Targeted In Vivo Imaging.

Conclusion

This compound is a promising NIR-II fluorescent dye with significant potential for advancing preclinical and, potentially, clinical in vivo imaging. Its favorable photophysical properties, coupled with its rapid renal clearance, make it an attractive tool for researchers in drug development and molecular imaging. While a lack of comprehensive, publicly available quantitative data on its photophysical characteristics presents a current limitation, the existing body of research clearly demonstrates its utility. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. As research in the field of NIR-II fluorescence imaging continues to expand, it is anticipated that more detailed characterization of this compound and the development of standardized protocols will further enhance its impact on biomedical science.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Acceptor engineering for NIR-II dyes with high photochemical and biomedical performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Applications of CH1055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel near-infrared II (NIR-II) fluorescent dye, CH1055. The document details its chemical structure, synthesis, and key photophysical properties. It further outlines its applications in preclinical imaging, complete with relevant experimental protocols and data presented for comparative analysis.

Core Chemical Structure and Properties

This compound is a small-molecule, donor-acceptor-donor (D-A-D) type fluorescent dye with a core structure based on benzobis(1,2,5-thiadiazole). This architecture is fundamental to its favorable NIR-II fluorescence properties. The molecule was first synthesized in 2016 by a team led by Professors Hong Xuechuan, Hongjie Dai, and Zhen Cheng.

The key characteristics of this compound are its emission in the NIR-II window (1000-1700 nm), a molecular weight of approximately 970 Da, and its rapid renal excretion profile, with about 90% cleared within 24 hours.[1][2] This rapid clearance is a significant advantage as it minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.[2]

Quantitative Photophysical and Physicochemical Data

The following table summarizes the key quantitative data reported for this compound and its PEGylated form.

| Property | Value | Reference |

| Molecular Weight | ~970 Da | [1][2] |

| Excitation Wavelength (λex) | 808 nm | [2] |

| Emission Wavelength (λem) | 1055 nm | [2] |

| Emission Range | 1000 - 1600 nm | |

| Quantum Yield (QY) | 0.3% (relative to IR-26) | [3] |

| Renal Excretion (24h) | ~90% | [1] |

| Tissue Penetration Depth | Up to ~40 µm |

Synthesis and Bioconjugation

The synthesis of this compound involves a multi-step process that leverages key chemical reactions to construct its unique D-A-D core. For many biological applications, this compound is conjugated to targeting moieties such as polyethylene glycol (PEG) or antibodies to enhance its biocompatibility, circulation time, and target specificity.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on a methodology involving a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure. The four carboxylic acid groups are introduced to provide aqueous solubility and enable straightforward conjugation to various biomolecules.

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of the this compound core structure.

Experimental Protocol: PEGylation of this compound

For in vivo applications, this compound is often PEGylated to improve its solubility and pharmacokinetic profile.

-

Activation of this compound: The carboxylic acid groups of this compound are activated.

-

Conjugation: The activated this compound is reacted with an amino-terminated polyethylene glycol (PEG-NH2).

-

Purification: The resulting this compound-PEG conjugate is purified to remove unconjugated this compound and excess PEG.

Experimental Protocol: Conjugation of this compound to an Affibody

This compound can be conjugated to targeting proteins, such as an anti-EGFR Affibody, for molecularly targeted imaging.[1]

-

Activation of this compound: The carboxylic acid groups on this compound are activated.

-

Conjugation: The activated this compound is reacted with the free amine groups on the Affibody molecule.

-

Purification: The this compound-Affibody conjugate is purified to remove any unreacted components.

Logical Flow for this compound Bioconjugation

Caption: General workflow for the bioconjugation of this compound to targeting molecules.

In Vivo Imaging Applications and Protocols

This compound and its conjugates have been successfully employed for a range of in vivo imaging applications, including high-resolution imaging of vasculature, tumor targeting, and sentinel lymph node mapping.[1]

Experimental Protocol: In Vivo Imaging in a Mouse Model

The following is a general protocol for in vivo NIR-II fluorescence imaging using this compound in a mouse model.

-

Animal Model: An appropriate mouse model is selected (e.g., a tumor-bearing mouse for cancer imaging).

-

Probe Administration: The this compound-based probe is administered to the mouse, typically via intravenous injection.

-

Image Acquisition: The animal is anesthetized and placed in an in vivo imaging system equipped for NIR-II detection.

-

Excitation: An 808 nm laser is used for excitation.

-

Emission: A long-pass filter (e.g., >1000 nm) is used to collect the emitted fluorescence.

-

Image Capture: Images are acquired at various time points post-injection to monitor the biodistribution of the probe.

-

Workflow for In Vivo Imaging with this compound

Caption: A typical workflow for conducting in vivo imaging experiments with this compound.

Biocompatibility Assessment

The biocompatibility of this compound is a critical aspect of its potential for clinical translation. Its rapid renal clearance suggests a favorable safety profile by minimizing long-term retention.[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the in vitro cytotoxicity of a compound is the MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells compared to an untreated control.

Conclusion

This compound represents a significant advancement in the field of in vivo imaging. Its unique chemical structure provides it with desirable NIR-II fluorescence properties and a favorable safety profile. The ability to conjugate this compound to various targeting moieties opens up a wide range of possibilities for its application in preclinical research and has the potential for future clinical translation in diagnostics and image-guided surgery. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and molecular imaging.

References

CH1055 Dye: A Technical Guide to Biocompatibility and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The near-infrared II (NIR-II) fluorescent dye, CH1055, presents significant opportunities in preclinical and potentially clinical in vivo imaging due to its favorable optical properties. This technical guide provides a comprehensive overview of the current understanding of its biocompatibility and safety profile. The available data indicates that this compound, particularly when functionalized with polyethylene glycol (PEG), is a biocompatible molecule with a favorable safety profile characterized by rapid renal excretion and low in vitro cytotoxicity at concentrations relevant for imaging. This document summarizes key experimental findings, details relevant protocols, and visualizes workflows to support further research and development of this promising imaging agent.

In Vitro Biocompatibility: Cytotoxicity Assessment

The primary method for evaluating the in vitro biocompatibility of this compound has been through cytotoxicity assays, particularly the MTS assay, performed on human glioblastoma astrocytoma (U87MG) cells.

Quantitative Data on Cytotoxicity

Published studies have qualitatively reported that PEGylated this compound (this compound-PEG) exhibits no cellular toxicity at doses required for imaging.[1] However, specific quantitative data from these assays, such as dose-dependent cell viability percentages, are not extensively detailed in the primary literature. The available information suggests high cell viability is maintained at typical imaging concentrations.

| Cell Line | Assay | Compound | Concentration Range | Reported Outcome | Reference |

| U87MG | MTS | This compound-PEG | Not specified in abstracts | No cellular toxicity observed at imaging doses | [1] |

Note: While the MTS assay is mentioned, specific quantitative cell viability data is not available in the reviewed literature. The table reflects the qualitative statements made.

Experimental Protocol: MTS Cytotoxicity Assay

The following is a generalized protocol for an MTS assay to determine the cytotoxicity of this compound-PEG on a cell line such as U87MG, based on standard laboratory procedures.

Objective: To assess the effect of this compound-PEG on the metabolic activity and viability of U87MG cells.

Materials:

-

U87MG cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound-PEG, sterile solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: U87MG cells are harvested and seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound-PEG is serially diluted in culture medium to achieve a range of desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound-PEG. Control wells containing untreated cells and wells with medium only (blank) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTS Assay: Following incubation, 20 µL of the MTS reagent is added to each well. The plate is then incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells, which are considered 100% viable.

Diagram of Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for assessing this compound-PEG cytotoxicity using an MTS assay.

In Vivo Biocompatibility and Safety

The in vivo safety of this compound is primarily attributed to its rapid excretion profile.

Pharmacokinetics and Excretion

Studies have demonstrated that this compound is a small molecule (approximately 970 Da) that, when PEGylated, is rapidly cleared from the body.[2][3]

| Parameter | Value | Timeframe | Excretion Route | Reference |

| Renal Excretion | ~90% | 24 hours | Kidneys | [2] |

This rapid renal clearance significantly reduces the potential for long-term accumulation and associated toxicity.[3]

In Vivo Toxicity Studies

Comprehensive in vivo toxicology studies, including hematological and histological analyses, are not extensively detailed in the currently available literature. The prevailing assessment is that the dye is "non-toxic" based on its rapid excretion and the absence of adverse effects observed during imaging studies.[4]

Logical Relationship: Biocompatibility and Excretion

Caption: Factors contributing to the biocompatibility of this compound dye.

Genotoxicity

A thorough search of the available scientific literature did not yield any specific studies on the genotoxicity of the this compound dye. Standard genotoxicity assays, such as the Ames test, micronucleus assay, or comet assay, have not been reported for this compound. The absence of this data represents a knowledge gap that should be addressed in future safety evaluations.

Signaling Pathways

Currently, there is no published research detailing the interaction of the this compound dye with specific cellular signaling pathways. The primary application of this compound is as a fluorescent probe for in vivo imaging, and its design prioritizes biological inertness to minimize perturbation of the systems being observed.

Conclusion and Future Directions

The this compound dye, particularly in its PEGylated form, demonstrates a promising biocompatibility and safety profile for in vivo imaging applications. Its key safety feature is its rapid renal excretion, which minimizes systemic exposure and potential for long-term toxicity. While in vitro studies indicate a lack of cytotoxicity at imaging-relevant concentrations, there is a notable absence of detailed quantitative data in the public domain. Furthermore, comprehensive in vivo toxicology and genotoxicity studies have not been reported.

For the progression of this compound towards clinical translation, the following areas warrant further investigation:

-

Quantitative Cytotoxicity: Dose-response studies on a wider range of cell lines to establish IC50 values.

-

Genotoxicity Assessment: A battery of standard genotoxicity assays to evaluate mutagenic and clastogenic potential.

-

In Vivo Toxicology: Detailed studies including hematological analysis, blood chemistry, and histopathological examination of major organs following acute and chronic administration in animal models.

-

Immunogenicity: Assessment of the potential for an immune response to this compound and its conjugates.

Addressing these knowledge gaps will be crucial for a complete and robust safety assessment of the this compound dye and for paving the way for its future applications in diagnostic imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]

The Renal Excretion Pathway of CH1055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH1055 is a near-infrared II (NIR-II) fluorescent dye notable for its rapid and efficient clearance from the body, a critical attribute for its potential clinical translation as an in vivo imaging agent. This technical guide provides an in-depth examination of the renal excretion pathway of this compound. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual representations of the underlying biological processes and experimental workflows. The primary mechanism of clearance is renal excretion, with approximately 90% of an administered dose of this compound-PEG (the PEGylated form of this compound) being eliminated through the kidneys within 24 hours.[1] This rapid clearance is largely attributed to its low molecular weight, which facilitates efficient glomerular filtration. This guide serves as a comprehensive resource for researchers and professionals engaged in the development and application of NIR-II fluorescent probes.

Introduction

The advent of near-infrared II (NIR-II, 1000-1700 nm) fluorescence imaging has opened new avenues for deep-tissue, high-resolution biological visualization. A key challenge in the clinical translation of fluorescent probes is their potential for long-term retention in the body, which can lead to toxicity. This compound, a small-molecule organic dye with a molecular weight of approximately 970 Da, was specifically designed to address this challenge.[2][3] Its chemical structure facilitates rapid renal clearance, minimizing systemic exposure and potential side effects.[4][5] This document provides a detailed overview of the renal excretion pathway of this compound, including its pharmacokinetic profile and the experimental methods used to characterize its clearance.

Pharmacokinetics and Renal Clearance

The pharmacokinetic profile of this compound is characterized by rapid distribution and subsequent elimination, primarily through the renal system. The low molecular weight of this compound is well below the renal filtration threshold of approximately 40 kDa, allowing for its efficient passage from the bloodstream into the urinary filtrate.[2]

Quantitative Excretion Data

Studies have demonstrated that the PEGylated form of this compound (this compound-PEG) is predominantly excreted via the kidneys. Quantitative analysis of urine collected from animal models following intravenous administration of this compound-PEG revealed that approximately 90% of the injected dose is eliminated within 24 hours.[1]

| Parameter | Value | Species | Reference |

| Renal Excretion (24h) | ~90% | Mouse | [1] |

| Molecular Weight | ~970 Da | N/A | [2][3] |

Experimental Protocols

This section outlines the key experimental methodologies for characterizing the renal excretion of this compound. While specific protocols for this compound are not exhaustively detailed in publicly available literature, the following represents standard and widely accepted methods for such investigations.

In Vivo Renal Clearance Study

This protocol describes a typical procedure for quantifying the in vivo renal clearance of a fluorescent dye like this compound in a murine model.

-

Animal Model: Healthy, male or female mice (e.g., Balb/c) of a specific age and weight range are used.

-

Housing: Mice are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Administration: this compound-PEG, dissolved in a sterile vehicle (e.g., phosphate-buffered saline), is administered intravenously via the tail vein at a predetermined dose.

-

Urine Collection: Urine is collected at specified time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-injection. The volume of urine collected at each interval is recorded.

-

Sample Storage: Urine samples are stored at -80°C until analysis to prevent degradation of the analyte.

-

Quantification: The concentration of this compound in the urine samples is determined using a sensitive analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: The total amount of this compound excreted in the urine over 24 hours is calculated and expressed as a percentage of the administered dose.

Quantification of this compound in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of small molecules in biological fluids.

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples to pellet any precipitates.

-

Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.

-

The supernatant is collected and may be further diluted or directly injected into the HPLC system.

-

-

HPLC System and Conditions (Representative):

-

Column: A reverse-phase C18 column is typically used for separating nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A fluorescence detector is used, with excitation and emission wavelengths set to the optimal values for this compound.

-

Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the urine samples.

-

Mechanisms of Renal Excretion

The renal excretion of drugs and other xenobiotics is a complex process involving three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption.

Glomerular Filtration

Due to its small molecular size, this compound is readily filtered from the blood in the glomerulus into the Bowman's capsule, initiating its journey through the nephron. This passive process is the primary driver of this compound's rapid renal clearance.

Active Tubular Secretion and Reabsorption

While glomerular filtration is the main pathway, the potential for active transport of this compound across the renal tubules cannot be entirely ruled out without specific experimental evidence. Active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), can further enhance the elimination of certain compounds. Conversely, passive tubular reabsorption can move substances from the filtrate back into the blood. Given the hydrophilic nature often imparted by PEGylation, significant passive reabsorption of this compound-PEG is less likely. To date, there is no direct published evidence to suggest that this compound is a substrate for major renal uptake or efflux transporters.

Potential for Metabolism

The metabolic fate of this compound has not been extensively reported. It is plausible that the molecule is excreted largely unchanged, particularly given its rapid clearance. However, the potential for phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism exists. Investigating the metabolic profile of this compound would involve the analysis of urine and plasma for potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The renal excretion pathway of this compound is a key feature that underpins its promise as a safe and effective NIR-II fluorescent probe for in vivo applications. Its low molecular weight facilitates rapid and efficient clearance primarily through glomerular filtration, with approximately 90% of the administered dose excreted via the kidneys within 24 hours. While the roles of active transport and metabolism in the disposition of this compound have not been fully elucidated, the available data strongly support a favorable pharmacokinetic profile dominated by renal clearance. Further research into these areas will provide a more complete understanding and further support the clinical development of this compound and similar next-generation imaging agents.

References

- 1. Developing a Bright NIR-II Fluorophore with Fast Renal Excretion and Its Application in Molecular Imaging of Immune Checkpoint PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule dye for NIR-II imaging. | Semantic Scholar [semanticscholar.org]

- 3. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

CH1055: A Technical Guide to a Leading NIR-II Fluorophore for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of CH1055, a near-infrared II (NIR-II) fluorophore, and provides a comparative analysis with other commonly used dyes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence imaging technologies.

Introduction to NIR-II Fluorescence Imaging and this compound

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration and higher signal-to-background ratios compared to traditional imaging in the visible and first near-infrared (NIR-I) regions.[1][2] this compound is a small-molecule organic dye that has emerged as a promising agent for NIR-II imaging.[2] Developed by Professor Hong Xuechuan's group at Wuhan University, this compound was first synthesized in 2016 and possesses favorable characteristics for in vivo use, including biocompatibility and the ability to be metabolized and excreted by the kidneys.[2] Its molecular structure is based on a donor-acceptor-donor (D-A-D) architecture, which is tunable to modulate its optical properties.[3]

Comparative Analysis of this compound with Other NIR Fluorophores

A critical aspect of selecting a fluorophore is its performance relative to other available options. This section provides a quantitative comparison of this compound with the clinically approved NIR-I dye, indocyanine green (ICG), and another common NIR-I dye, IRDye800CW.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, ICG, and IRDye800CW.

| Property | This compound | Indocyanine Green (ICG) | IRDye800CW |

| Excitation Wavelength (nm) | ~750 - 808 | ~780 | ~774 |

| Emission Wavelength (nm) | ~1055 | ~810 | ~789 |

| Quantum Yield (QY) | ~0.3% (as this compound-PEG) | 0.9% (in aqueous solution) | 3.3% (in aqueous solution) |

| Molecular Weight (Da) | ~970 | 775 | ~1100 (as IRDye 800CW NHS Ester) |

| Excretion Pathway | Primarily renal (>90% within 24h) | Primarily hepatic | Primarily renal |

Note: Quantum yields can vary depending on the solvent and conjugation status. The provided values are for comparison under specified conditions.[4][5]

In Vivo Imaging Performance

The performance of a fluorophore in a biological context is paramount. The table below highlights the in vivo imaging capabilities of this compound.

| In Vivo Metric | This compound Performance |

| Tissue Penetration Depth | Up to ~4 mm for brain tumor imaging |

| Tumor-to-Normal Tissue (T/NT) Ratio | Up to 15 with anti-EGFR Affibody conjugation |

| Imaging Application | Lymphatic vasculature, sentinel lymph node mapping, brain tumor imaging, image-guided surgery |

This compound has demonstrated superior performance in resolving mouse lymphatic vasculature and in sentinel lymphatic mapping compared to ICG.[6][7] When conjugated with an anti-EGFR Affibody, this compound achieved a five-fold higher tumor-to-normal tissue ratio compared to NIR-I imaging with a similar targeted probe.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound-F3 (A Targeted Derivative)

This protocol describes the synthesis of a targeted version of this compound, as derived from available literature.

Materials:

-

This compound-Maleimide (this compound-Mal)

-

F3-Cys peptide

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve this compound-Mal in a suitable organic solvent.

-

Dissolve F3-Cys peptide in PBS.

-

Mix the this compound-Mal solution with the F3-Cys peptide solution.

-

Allow the maleimide-thiol coupling reaction to proceed for a specified time at room temperature.

-

Purify the resulting this compound-F3 conjugate using methods such as high-performance liquid chromatography (HPLC).

-

Confirm the structure and purity of the final product using techniques like MALDI-TOF mass spectrometry.[8]

General Protocol for Antibody Conjugation

This protocol outlines a general procedure for conjugating this compound to an antibody.

Materials:

-

This compound with a reactive group (e.g., NHS ester)

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 8.0-8.5)

-

Anhydrous DMSO

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the this compound-NHS ester in anhydrous DMSO to prepare a stock solution.

-

Adjust the concentration of the antibody to 1-2 mg/mL in a buffer that is free of primary amines (e.g., Tris). The pH should be between 8.0 and 8.5 to facilitate the reaction.

-

Add the this compound-NHS ester stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Remove the unreacted dye and purify the this compound-antibody conjugate using a desalting column or dialysis.

-

Characterize the final conjugate to determine the degree of labeling and confirm the retention of antibody binding activity.[]

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for in vivo tumor imaging using a this compound conjugate in a mouse model.

Materials:

-

Tumor-bearing mouse model

-

This compound conjugate (e.g., this compound-antibody)

-

Anesthesia (e.g., isoflurane)

-

NIR-II imaging system with an appropriate excitation source (e.g., 808 nm laser) and emission filter (e.g., >1000 nm long-pass).

Procedure:

-

Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

-

Intravenously inject the this compound conjugate at a predetermined dose.

-

Allow the conjugate to circulate and accumulate at the tumor site. The optimal imaging time point will depend on the specific targeting ligand and should be determined empirically (e.g., 1, 6, 24 hours post-injection).[10]

-

Place the mouse in the NIR-II imaging system.

-

Acquire fluorescence images using the appropriate laser excitation and emission filters.

-

Analyze the images to determine the tumor-to-background ratio and assess tumor localization.

-

For image-guided surgery, the real-time fluorescence signal can be used to delineate tumor margins.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

This compound Molecular Structure

Caption: Simplified Donor-Acceptor-Donor (D-A-D) structure of this compound.

In Vivo Tumor Imaging Workflow

Caption: Experimental workflow for in vivo tumor imaging using a this compound conjugate.

EGFR-Targeted Imaging Signaling

Caption: Signaling pathway for EGFR-targeted imaging with a this compound-antibody conjugate.

Conclusion

This compound represents a significant advancement in the field of NIR-II fluorescence imaging. Its favorable optical properties, combined with its excellent biocompatibility and pharmacokinetic profile, make it a powerful tool for a wide range of in vivo applications, from fundamental biological research to preclinical drug development and potentially clinical translation. The ability to conjugate this compound to targeting moieties further enhances its utility for specific and sensitive molecular imaging. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this innovative fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Near-Infrared II Dye CH1055: Synthesis, Properties, and Applications in Biomedical Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CH1055, a novel organic small-molecule dye engineered for fluorescence imaging in the second near-infrared (NIR-II) window. We delve into the discovery and synthesis of this compound, its unique photophysical properties, and its significant contributions to in vivo imaging, particularly in the realm of oncology. This document offers detailed experimental protocols for its synthesis, bioconjugation, and application in fluorescence-guided surgery, providing a valuable resource for researchers and clinicians. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) has emerged as a powerful modality for deep-tissue biomedical imaging, offering superior spatial resolution and signal-to-background ratios compared to traditional visible and NIR-I imaging.[1] A significant breakthrough in this field was the development of this compound, a donor-acceptor-donor (D-A-D) structured organic dye, first reported in 2016 by Professor Hong Xuechuan and his team at Wuhan University.[2]

This compound exhibits strong absorbance and emission within the NIR-II window, with an excitation maximum around 808 nm and an emission peak at approximately 1055 nm.[3][4] A key characteristic of this 970 Da molecule is its rapid renal clearance, with about 90% of the dye excreted through the kidneys within 24 hours.[1] This favorable pharmacokinetic profile minimizes long-term toxicity concerns and enhances its potential for clinical translation.

Furthermore, this compound possesses modifiable sites that allow for conjugation with various biomolecules, such as polyethylene glycol (PEG) to improve aqueous solubility (forming this compound-PEG), and targeting ligands like affibodies for specific molecular imaging applications.[2] These features have positioned this compound and its derivatives as promising tools for a range of biomedical applications, including high-resolution imaging of vasculature, sentinel lymph node mapping, and targeted tumor visualization for image-guided surgery.[1][2]

Physicochemical and Pharmacokinetic Properties

Table 1: Photophysical Properties of this compound and its Derivatives

| Property | Value | Citation |

| Excitation Wavelength (λex) | ~808 nm | [3][4] |

| Emission Wavelength (λem) | ~1055 nm | [3][4] |

| Molecular Weight | ~970 Da | [3] |

| Structure Type | Donor-Acceptor-Donor (D-A-D) |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Citation |

| Primary Route of Excretion | Renal | [1] |

| Excretion Rate | ~90% within 24 hours | [1] |

| Half-life of similar Affibody conjugates | ~37.5 minutes (in blood) | [5] |

Note: The half-life provided is for a similar affibody conjugate and may not be exact for this compound-affibody conjugates. Detailed pharmacokinetic studies for this compound are not yet publicly available.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a multi-step process. The following is a generalized protocol derived from the available patent literature. For precise details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Logical Flow of this compound Synthesis

Caption: Logical workflow for the synthesis of the this compound dye.

Protocol:

-

Suzuki Coupling: The synthesis typically begins with a Suzuki cross-coupling reaction to form the core structure.

-

Iron Reduction: A reduction step, often using iron powder, is then employed.

-

Ring Closure: An N-thionylaniline induced ring closure is a key step to form the heterocyclic system of the dye.

-

Functionalization: Carboxylic acid groups are introduced to provide aqueous solubility and enable conjugation to other molecules.

-

Purification: The final product is purified using standard techniques such as chromatography.

Conjugation of this compound-PEG to Anti-EGFR Affibody

For targeted tumor imaging, this compound-PEG can be conjugated to a targeting ligand, such as an anti-EGFR affibody.

Workflow for this compound-Affibody Conjugation

Caption: Experimental workflow for conjugating this compound-PEG to an anti-EGFR affibody.

Protocol:

-

Affibody Preparation: An anti-EGFR affibody with a C-terminal cysteine residue is required. If the cysteine is oxidized, it should be reduced using a reducing agent like TCEP.[3]

-

Dye Activation: The carboxylic acid groups on this compound-PEG are activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Conjugation: The activated this compound-PEG is then reacted with the thiol group of the cysteine residue on the affibody. Alternatively, a maleimide-functionalized this compound-PEG can be reacted directly with the reduced affibody.[3]

-

Purification: The resulting this compound-PEG-affibody conjugate is purified to remove any unreacted dye and affibody, typically using size-exclusion chromatography.[3]

In Vivo Tumor Imaging with this compound-Affibody

The following protocol outlines a general procedure for in vivo NIR-II imaging of tumors in a mouse model using a this compound-affibody conjugate.

Protocol:

-

Animal Model: Use an appropriate tumor xenograft mouse model with tumors expressing the target receptor (e.g., EGFR).

-

Probe Administration: Intravenously inject the this compound-affibody conjugate (e.g., 60 µg in PBS) into the tail vein of the mouse.[6]

-

Imaging: At various time points post-injection (e.g., 1, 6, and 24 hours), anesthetize the mouse and perform NIR-II fluorescence imaging.[6]

-

Excitation: Use an 808 nm laser.

-

Emission: Collect the fluorescence signal using a long-pass filter (e.g., >1000 nm).

-

Image Analysis: Quantify the tumor-to-background signal ratio to assess targeting efficiency.

-

Signaling Pathway and Applications

EGFR Signaling Pathway

This compound-affibody conjugates are designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Upon binding of a ligand, such as the this compound-affibody, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades.

Simplified EGFR Signaling Pathway

Caption: Simplified representation of the EGFR signaling cascade targeted by this compound-affibody.

Application: NIR-II Fluorescence-Guided Tumor Surgery

A significant application of this compound is in fluorescence-guided surgery, where the dye illuminates tumor margins, enabling more precise and complete resection.

Workflow for NIR-II Fluorescence-Guided Surgery

Caption: Step-by-step workflow for NIR-II fluorescence-guided tumor resection.

Protocol:

-

Probe Administration: Administer the this compound-based imaging probe intravenously to a tumor-bearing animal model.[6]

-

Incubation: Allow sufficient time for the probe to accumulate in the tumor and for background signal to clear (typically 24 hours).[6]

-

Surgical Preparation: Anesthetize the animal and surgically expose the tumor.

-

Initial Resection: Perform an initial resection of the bulk tumor under standard white light illumination.[7]

-

Fluorescence Guidance: Switch to a NIR-II imaging system to visualize the surgical cavity. The residual tumor tissue will fluoresce due to the accumulated probe.[7]

-

Targeted Resection: Carefully resect any remaining fluorescent tissue identified by the imaging system.[7]

-

Confirmation: Perform a final scan of the surgical bed to ensure no fluorescent tissue remains, indicating a complete resection.[7]

-

Validation: The resected tissues can be further analyzed by histology to confirm the presence of tumor cells in the fluorescent areas.

Conclusion

This compound represents a significant advancement in the field of NIR-II fluorescence imaging. Its favorable photophysical properties, combined with its excellent biocompatibility and rapid renal clearance, make it a highly attractive candidate for clinical translation. The ability to conjugate this compound with targeting moieties opens up a wide range of possibilities for specific molecular imaging and image-guided interventions. This technical guide provides a foundational resource for researchers looking to utilize this promising NIR-II dye in their work, from basic synthesis to advanced in vivo applications. Further research to precisely quantify its photophysical parameters and detailed pharmacokinetic profile will undoubtedly accelerate its journey towards clinical use.

References

- 1. Affibody-DyLight Conjugates for In Vivo Assessment of HER2 Expression by Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High molar extinction coefficient organic sensitizers for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affibody-DyLight conjugates for in vivo assessment of HER2 expression by near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CH1055 Derivatives for Advanced Bio-imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH1055 and its derivatives represent a class of small-molecule near-infrared II (NIR-II) fluorescent dyes that are revolutionizing in vivo imaging. With a core structure based on benzo[1,2-c:4,5-c']bis([1][2][3]thiadiazole), these fluorophores exhibit emission wavelengths beyond 1000 nm, enabling deep tissue imaging with high spatial resolution and signal-to-noise ratios. Their small size and modifiable structure allow for rapid renal clearance and targeted delivery to specific biological sites. This guide provides a comprehensive overview of the properties of this compound derivatives, detailed experimental protocols for their synthesis and conjugation, and methodologies for their application in preclinical cancer imaging.

Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages over traditional visible and NIR-I (700-900 nm) imaging, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence.[2] this compound, a pioneering small-molecule NIR-II dye, has emerged as a versatile platform for developing advanced imaging probes.[3][4] Its donor-acceptor-donor (D-A-D) architecture is key to its long-wavelength emission.[2] This document details the photophysical properties, synthesis, and bioconjugation of this compound and its derivatives, providing a technical resource for researchers in the field.

Core Compound and Key Derivatives

The foundational molecule, this compound, is characterized by a molecular weight of approximately 970 Da, which is well below the renal excretion threshold, facilitating its clearance from the body and minimizing potential toxicity.[5] Key derivatives have been developed to enhance its properties for biological applications.

-

This compound-PEG: Polyethylene glycol (PEG) is conjugated to the this compound core to improve its aqueous solubility and biocompatibility.[6] This modification also allows for passive tumor targeting through the enhanced permeability and retention (EPR) effect.

-

CH-4T: This sulfonated derivative of this compound exhibits improved water solubility and a remarkable increase in quantum yield upon binding to serum proteins like albumin.[2]

Photophysical Properties

The defining characteristic of this compound and its derivatives is their fluorescence emission in the NIR-II spectrum. The key photophysical parameters are summarized in the table below.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium |